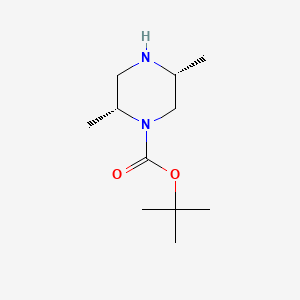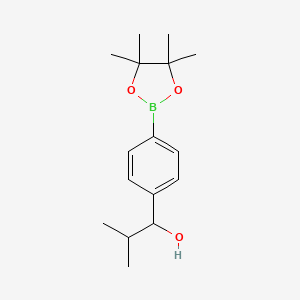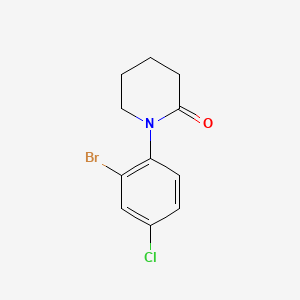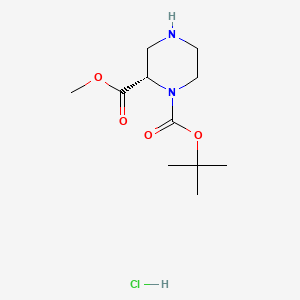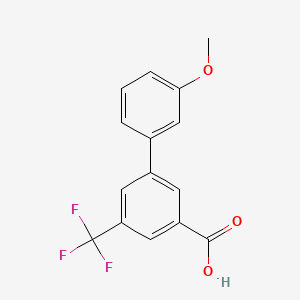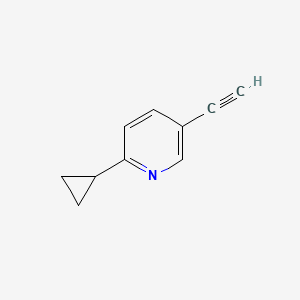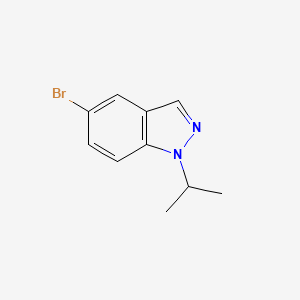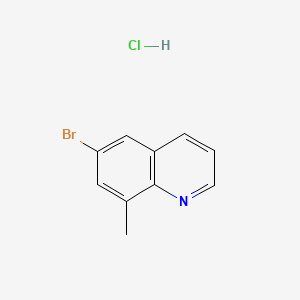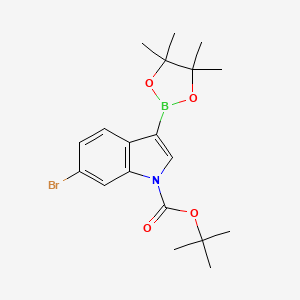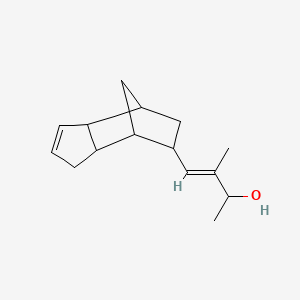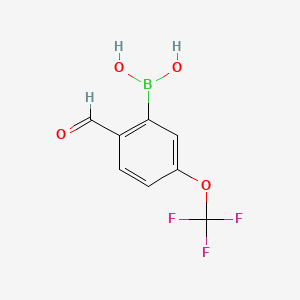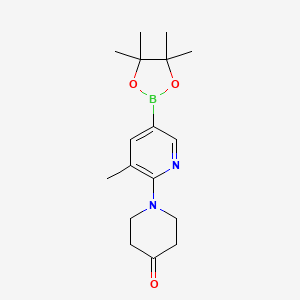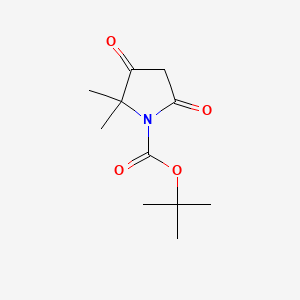
tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate” is 227.26 . The InChI code for this compound is 1S/C11H17NO4/c1-6-7(12)5-8(13)11(6,2)3/h5,12-13H,1-4H3 .Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at 2-8°C . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
A review of synthetic phenolic antioxidants, including derivatives similar to tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, discussed their widespread use in industrial and commercial products to prevent oxidative reactions. Studies have shown that these antioxidants can cause hepatic toxicity, possess endocrine-disrupting effects, and potentially carcinogenic properties. Future research directions include developing novel antioxidants with low toxicity and environmental impact (Liu & Mabury, 2020).
Biological Activities
Research on natural neo acids and their derivatives, which share structural similarities with tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, indicates potential for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the compound's relevance in pharmaceutical and cosmetic industries due to its bioactive properties (Dembitsky, 2006).
Synthesis Methods
A study on the synthetic routes of vandetanib, an anticancer drug, analyzed various synthesis methods, identifying tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This underscores the compound's role in the efficient and high-yield production of pharmaceuticals (Mi, 2015).
Analytical Techniques
Investigations into the determination of antioxidant activity highlight the significance of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate in evaluating the efficacy of antioxidants in various applications. These studies emphasize the need for accurate and reliable analytical methods to assess the antioxidant potential of compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
While specific safety and hazard information for “tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate” is not available, similar compounds like “tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate” have been classified with the GHS07 pictogram and carry hazard statements H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.
Eigenschaften
IUPAC Name |
tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXNFZYMOMJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856723 |
Source


|
| Record name | tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |
CAS RN |
1352723-48-8 |
Source


|
| Record name | tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

